molecular formula C13H22O3 B14277774 1-Butanone, 3-hydroxy-1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)- CAS No. 125791-43-7

1-Butanone, 3-hydroxy-1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-

Cat. No.: B14277774
CAS No.: 125791-43-7
M. Wt: 226.31 g/mol
InChI Key: DHFRAVBLSUHFMP-UHFFFAOYSA-N
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Description

1-Butanone, 3-hydroxy-1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a butanone group, a hydroxy group, and a cyclohexenyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 3-hydroxy-1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)- typically involves multiple steps. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or crystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 3-hydroxy-1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Butanone, 3-hydroxy-1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Butanone, 3-hydroxy-1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. The hydroxy and carbonyl groups in the compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Similar structure but with different functional groups.

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and cosmetics.

Uniqueness

1-Butanone, 3-hydroxy-1-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

125791-43-7

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

3-hydroxy-1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butan-1-one

InChI

InChI=1S/C13H22O3/c1-8-5-10(15)7-13(3,4)12(8)11(16)6-9(2)14/h9-10,14-15H,5-7H2,1-4H3

InChI Key

DHFRAVBLSUHFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C(=O)CC(C)O

Origin of Product

United States

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